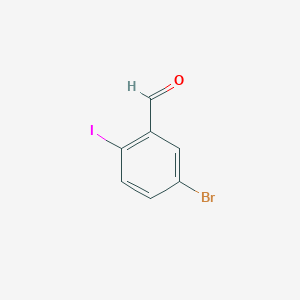
5-Bromo-2-iodobenzaldehyde
Cat. No. B052014
Key on ui cas rn:
689291-89-2
M. Wt: 310.91 g/mol
InChI Key: MOELYMOGQIDKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08785393B2
Procedure details


5-bromo-2-iodobenzonitrile (25.2 g, 81.8 mmol) in tetrahydrofuran (140 mL) was cooled to −78° C. and diisobutylaluminum hydride (1.0M in hexanes; 115 mL, 115 mmol) over 10 minutes, and the reaction was allowed to warm to room temperature and left stirring overnight. Analytical LCMS indicated consumption of starting material so the mixture was carefully quenched with ethyl acetate and methanol. After 1.5 hours the solution was concentrated then diluted with dichloromethane. 1N Aqueous hydrochloric acid was added and a precipitate formed as the reaction was stirred vigorously for 1 hour. The precipitate was filtered off and the filtrate was evaporated then triturated with dichloromethane and hexanes, which caused more precipitate to form. The mixture was filtered and the organic portions were set aside while the combined precipitates were suspended in tetrahydrofuran and 6N hydrochloric acid (aqueous). The reaction was stirred vigorously for 1 hour at which point analytical TLC indicated complete formation of the product. The reaction was extracted with dichloromethane and combined with the previous organic portions. The mixture was dried over magnesium sulfate then filtered, evaporated, and purified by silica gel chromatography (0-15% dichloromethane in hexanes) to yield the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[C:7]#N.[H-].C([Al+]CC(C)C)C(C)C.[O:21]1CCCC1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:10])=[C:6]([CH:9]=1)[CH:7]=[O:21] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C#N)C1)I
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
115 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
consumption of starting material so the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carefully quenched with ethyl acetate and methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After 1.5 hours the solution was concentrated
|
|
Duration
|
1.5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
then diluted with dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1N Aqueous hydrochloric acid was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a precipitate formed as the reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred vigorously for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then triturated with dichloromethane and hexanes, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
combined precipitates
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred vigorously for 1 hour at which point analytical TLC
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction was extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The mixture was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography (0-15% dichloromethane in hexanes)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
